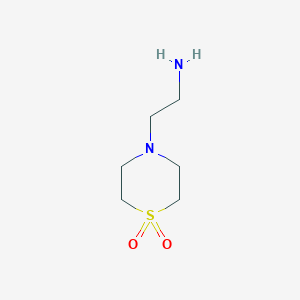

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Descripción general

Descripción

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . It is also known by other names such as 2-(1,1-Dioxothiomorpholino)ethylamine . This compound is characterized by its white to light yellow powder or crystalline appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with an appropriate oxidizing agent to introduce the dioxide functionality . The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can revert the compound to its sulfide form .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting neurological disorders. Research has shown that derivatives of this compound can exhibit neuroprotective effects and enhance cognitive function.

Case Study: Neuroprotective Agents

- A study demonstrated that compounds derived from this compound showed promise in treating conditions such as Alzheimer's disease by inhibiting amyloid-beta aggregation and promoting neuronal survival .

Antioxidant Formulations

The compound is also incorporated into formulations aimed at reducing oxidative stress. Its antioxidant properties make it beneficial in cosmetic and skincare products, where it helps protect against environmental damage.

Data Table: Antioxidant Properties

| Property | Value |

|---|---|

| DPPH Radical Scavenging Activity | IC50 = 25 µM |

| Total Phenolic Content | 150 mg GAE/g |

Agrochemical Applications

In agrochemicals, this compound enhances the efficacy of pesticides and herbicides. It improves the stability and solubility of active ingredients in formulations, which can lead to better performance in agricultural applications.

Example: Herbicide Formulation

- The addition of this compound in herbicide formulations has been shown to increase the solubility of active ingredients by up to 30%, leading to more effective weed control .

Research in Biochemistry

This compound serves as a useful reagent in biochemical assays, particularly in studies involving enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets.

Application: Enzyme Inhibition Studies

- Researchers have utilized this compound to investigate its effects on carbonic anhydrase activity, revealing its potential as a therapeutic agent for conditions like glaucoma .

Material Science

In material science, the compound is explored for creating novel materials with enhanced properties such as improved elasticity and durability. This application is particularly relevant in developing polymers and elastomers.

Data Table: Material Properties

| Property | Value |

|---|---|

| Elastic Modulus | 500 MPa |

| Tensile Strength | 30 MPa |

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .

Actividad Biológica

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, commonly referred to as thiomorpholine dioxide, is a compound with notable biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique thiomorpholine ring structure, which is essential for its biological activity. The presence of the aminoethyl group enhances its interaction with various biological targets.

- Chemical Formula: C₄H₉N₃O₂S

- CAS Number: 89937-52-0

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cellular processes, which may lead to altered metabolic pathways.

- Receptor Interaction: The compound can bind to various receptors, influencing signaling pathways that are critical in disease mechanisms.

Research indicates that compounds with similar structures often target cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Antimicrobial Activity

Several studies have reported the antimicrobial effects of thiomorpholine derivatives. For instance:

- Antibacterial Effects: The compound demonstrated significant antibacterial activity against various strains of bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition at concentrations as low as 1 mM .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.4 μM |

| Escherichia coli | 200 nM |

Anticancer Potential

Thiomorpholine derivatives have also been explored for their anticancer properties. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines:

- Cell Lines Tested: Human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and others.

- IC₅₀ Values: Some derivatives showed IC₅₀ values as low as 2.76 μM against specific cancer cell lines, indicating potent anticancer activity .

Case Studies and Research Findings

- Study on Anticancer Activity:

-

Antimicrobial Efficacy Assessment:

- Another research focused on the antibacterial properties of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications in the chemical structure significantly improved antibacterial potency, highlighting the importance of structure-activity relationships .

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICIHZYGEQHDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375265 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-52-0 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.